2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione
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Overview
Description
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indanedione derivatives. This compound is characterized by its indene-1,3-dione core structure, which is substituted with a 2-ethoxyphenylmethylidene group. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 2-ethoxybenzaldehyde in the presence of a base such as piperidine and a solvent like benzene. The reaction mixture is refluxed until the water formed during the reaction is removed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated or methylene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it an excellent candidate for association with electron donors through Knoevenagel reactions. This electron-accepting property is crucial for its applications in organic electronics and photopolymerization .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another related compound known for its use in the design of biologically active molecules.
2-[(2-Ethoxyphenyl)methylene]-1H-indene-1,3(2H)-dione: A structurally similar compound with comparable properties.
Uniqueness
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of advanced materials for organic electronics and photopolymerization .
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOGWJFDFUXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377638 |
Source
|
Record name | AM-879/41297482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-30-7 |
Source
|
Record name | AM-879/41297482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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